molecular formula C6H6N2 B1453350 4-Ethynyl-1-methyl-1H-pyrazole CAS No. 39806-89-8

4-Ethynyl-1-methyl-1H-pyrazole

Cat. No.: B1453350
CAS No.: 39806-89-8
M. Wt: 106.13 g/mol
InChI Key: RACKOVAPLUVOJA-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H6N2 and a molecular weight of 106.13 g/mol . This compound is characterized by the presence of an ethynyl group attached to the pyrazole ring, which imparts unique chemical properties.

Scientific Research Applications

4-Ethynyl-1-methyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, 4-Ethynyl-1-methyl-1H-pyrazole is not classified as a hazardous substance or mixture . In case of exposure, it is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-1-methyl-1H-pyrazole typically involves the reaction of 1-methylpyrazole with an ethynylating agent under controlled conditions. One common method includes the use of palladium-catalyzed coupling reactions, where 1-methylpyrazole is reacted with an ethynyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-1-methyl-1H-pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Ethynylpyrimidine
  • 3-Ethynylthiophene
  • 5-Ethynyl-1-methyl-1H-imidazole
  • 3-Ethynylpyridine
  • 5-Ethynylpyrimidine
  • 2-Ethynylpyridine

Comparison: 4-Ethynyl-1-methyl-1H-pyrazole is unique due to the presence of both an ethynyl group and a methyl group on the pyrazole ring. This combination imparts distinct chemical properties, making it a valuable compound in various applications. Compared to similar compounds, it offers unique reactivity and potential biological activities .

Properties

IUPAC Name

4-ethynyl-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2/c1-3-6-4-7-8(2)5-6/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACKOVAPLUVOJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679777
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39806-89-8
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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